molecular formula C13H21NO8 B15351680 (2R,3R,4S,5R)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5R)-2-(aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B15351680
M. Wt: 319.31 g/mol
InChI Key: VYDBDCQBZQQWCJ-HENWMNBSSA-N
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Description

Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside is a complex organic compound belonging to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside typically involves multiple steps, starting with the appropriate sugar derivative. The process may include protection and deprotection steps, as well as selective functional group modifications.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, osmium tetroxide, and potassium permanganate.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed: The reactions can yield a range of products, such as oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside is studied for its potential biological activities. It may serve as a probe to understand glycosidic bond formation and cleavage in biological systems.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its unique properties may be harnessed for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 6-deoxy-2,3,4-triacetate-D-glucopyranoside: This compound lacks the amino group present in Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside, leading to different reactivity and biological activity.

  • Methyl 6-amino-2,3,4-triacetate-D-glucopyranoside: This compound has a different position of the amino group, which can affect its chemical properties and applications.

Uniqueness: Methyl 6-amino-6-deoxy-2,3,4-triacetate-D-glucopyranoside stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H21NO8

Molecular Weight

319.31 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4,5-diacetyloxy-2-(aminomethyl)-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C13H21NO8/c1-6(15)19-10-9(5-14)22-13(18-4)12(21-8(3)17)11(10)20-7(2)16/h9-13H,5,14H2,1-4H3/t9-,10-,11+,12-,13?/m1/s1

InChI Key

VYDBDCQBZQQWCJ-HENWMNBSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CN

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CN

Origin of Product

United States

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